molecular formula C14H12N4OS2 B5549502 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide

Cat. No. B5549502
M. Wt: 316.4 g/mol
InChI Key: MHFOQCMTZFBWOJ-UHFFFAOYSA-N
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Description

The compound "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide" belongs to a class of organic compounds that have garnered interest for their potential in various applications due to their unique chemical structures and properties. These compounds are part of broader research into heterocyclic compounds, which play a crucial role in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds, such as those derived from thieno[2,3-b]pyridines, involves multiple steps, including the reaction of amino thieno[2,3-b]pyridines with cyanoacetamides and other reagents to yield novel cyanoacetamides (Chigorina, Bespalov, & Dotsenko, 2019). These processes highlight the complexity and the necessity of precise conditions for the successful synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds in this class is confirmed using techniques such as X-ray diffraction and 2D NMR. These analyses provide insights into the arrangement of atoms within the molecule and are essential for understanding the compound's chemical behavior and reactivity (Dotsenko et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves a variety of reactions, including cyclizations and interactions with different reagents to form heterocyclic products. These reactions are influenced by the compound's structure, particularly the presence of reactive functional groups such as cyano and thioacetamide moieties (Elneairy, Eldin, Attaby, & El-louh, 2000).

Scientific Research Applications

Synthesis and Derivative Formation

The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide serves as a precursor in various synthetic pathways for creating a wide range of heterocyclic compounds. These compounds exhibit diverse biological and chemical properties, making them of significant interest in scientific research for applications such as antimicrobial, antitumor, and insecticidal activities.

Antitumor Activities

Research into the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from cyclopenta[b]thiophene derivatives has shown promising inhibitory effects on different cancer cell lines. Fused pyrimidine acetonitrile derivatives, in particular, demonstrated high inhibitory effect, highlighting the potential of these compounds in cancer research (Albratty et al., 2017).

Insecticidal Assessment

Some synthesized heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research provides insights into the potential agricultural applications of compounds derived from N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide, contributing to the development of new insecticidal agents (Fadda et al., 2017).

Antimicrobial Properties

The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives from starting materials such as citrazinic acid, aimed at creating antimicrobial agents, underscores the versatility of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide in contributing to the development of new drugs with potential antimicrobial applications (Hossan et al., 2012).

Novel Heterocyclic Synthesis

The compound is integral in the synthesis of various heterocycles, demonstrating the compound's role in expanding the library of synthetic heterocyclic compounds for further biological and chemical evaluation. This includes the formation of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, which are explored for their biological activities, including antimicrobial properties (Darwish et al., 2014).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c15-7-10-9-3-1-4-11(9)21-13(10)18-12(19)8-20-14-16-5-2-6-17-14/h2,5-6H,1,3-4,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFOQCMTZFBWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

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